molecular formula C13H11ClN2O3 B13460235 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13460235
M. Wt: 278.69 g/mol
InChI Key: XLVSDTWKAIXHJU-UHFFFAOYSA-N
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Description

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine-2,6-dione derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is structurally related to lenalidomide, a well-known immunomodulatory drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with a chlorinated isoindolinone derivative. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain proteins, such as cereblon, which plays a role in the ubiquitin-proteasome pathway. This modulation can lead to the degradation of specific proteins, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A closely related compound with similar structural features and therapeutic applications.

    Thalidomide: Another related compound known for its immunomodulatory properties.

    Pomalidomide: A derivative with enhanced potency and different pharmacokinetic properties.

Uniqueness

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile compound for drug development.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

3-(6-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11ClN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChI Key

XLVSDTWKAIXHJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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